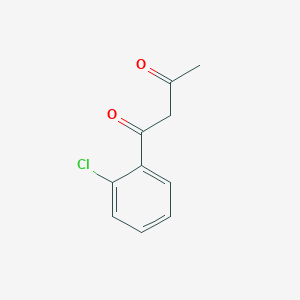

1-(2-Chlorophenyl)butane-1,3-dione

描述

Significance of β-Diketones as Versatile Chemical Scaffolds in Organic Chemistry

β-Diketones, also known as 1,3-diketones, are a highly significant class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom. fiveable.me This unique structural arrangement imparts a remarkable versatility that makes them invaluable building blocks and intermediates in a wide array of chemical syntheses. ijpras.comnih.gov Their utility stems from their rich tautomerism and distinct chemical reactivity. mdpi.com

A key feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. mdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, creating a six-membered ring that influences the molecule's reactivity and physical properties. mdpi.comresearchgate.net The acidity of the α-hydrogen atoms, located on the carbon between the two carbonyl groups, is another defining characteristic, facilitating the formation of enolate ions which are potent nucleophiles in carbon-carbon bond-forming reactions. fiveable.me

The ability of β-diketones to act as bidentate ligands and chelate with a variety of metal ions has led to their extensive use in coordination chemistry and catalysis. mdpi.com Furthermore, the β-dicarbonyl moiety is a prominent structural feature in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are of significant interest in medicinal chemistry. ijpras.com The classical Claisen condensation is a fundamental method for their synthesis, involving the reaction of a ketone with an ester in the presence of a base. nih.gov

Rationale for Focused Research on Substituted β-Diketones: The 2-Chlorophenyl Moiety

The strategic placement of substituents on the β-diketone scaffold can profoundly influence its electronic properties, steric hindrance, and ultimately, its chemical behavior and potential applications. The introduction of a 2-chlorophenyl group to the butane-1,3-dione framework in 1-(2-Chlorophenyl)butane-1,3-dione is a prime example of such targeted molecular design.

The 2-chlorophenyl moiety introduces several key factors that are of significant research interest. The chlorine atom, being an electron-withdrawing group, can modulate the acidity of the α-protons and influence the keto-enol equilibrium. Its position at the ortho position of the phenyl ring introduces steric constraints that can affect the conformation of the molecule and its interaction with other chemical species. The presence of a halogenated aromatic ring also opens up possibilities for further functionalization through various cross-coupling reactions.

Research into halogen-substituted β-diketones, including those with fluorine and chlorine, has demonstrated that these substituents can significantly alter the properties and reactivity of the parent compound. mdpi.comresearchgate.net For instance, the introduction of perfluorophenyl groups has been shown to influence keto-enol tautomerism and lead to unique supramolecular associations. mdpi.comresearchgate.net Therefore, the focused study of this compound is driven by the potential to uncover novel chemical properties and applications arising from the specific electronic and steric effects of the 2-chlorophenyl substituent.

Overview of Key Research Domains for this compound

The unique structural features of this compound position it as a compound of interest across several key research domains:

Synthetic Chemistry: As a substituted β-diketone, it serves as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. Its reactivity can be harnessed to construct diverse molecular architectures. For instance, β-diketones are known intermediates in the synthesis of compounds with potential pharmacological activities. ijpras.com

Coordination Chemistry: The bidentate nature of the dione (B5365651) functionality makes this compound a potential ligand for the formation of metal complexes. The electronic properties of the 2-chlorophenyl group can influence the stability and reactivity of these complexes, making them interesting candidates for applications in catalysis and materials science.

Medicinal Chemistry: Substituted β-diketones and the heterocyclic compounds derived from them are known to exhibit a wide range of biological activities. mdpi.com Research in this area would explore the potential of this compound and its derivatives as novel therapeutic agents. The study of structure-activity relationships is crucial in this context. nih.gov

属性

IUPAC Name |

1-(2-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYOGOPKDBEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566602 | |

| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56464-74-5 | |

| Record name | 1-(2-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways

Established Synthetic Routes for β-Diketones Relevant to 1-(2-Chlorophenyl)butane-1,3-dione

The synthesis of β-diketones is a cornerstone of organic chemistry, providing essential building blocks for a wide array of more complex molecules. ijpras.comnih.gov Several classical and modern methods are applicable to the formation of unsymmetrical β-diketones like this compound.

Claisen Condensation Approaches Utilizing Benzophenone Derivatives and Diketones

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or, more relevantly here, between an ester and a ketone in the presence of a strong base. libretexts.orgbyjus.commasterorganicchemistry.com For the synthesis of this compound, a "crossed" Claisen condensation is employed. This variation involves two different carbonyl compounds. fiveable.me

Specifically, the reaction would proceed between an ester of 2-chlorobenzoic acid, such as ethyl 2-chlorobenzoate, and an enolizable ketone, acetone (B3395972). The mechanism begins with the deprotonation of an α-hydrogen from acetone by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl 2-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide leaving group, yielding the target β-diketone. libretexts.orgyoutube.com A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base, as the final deprotonation of the product drives the reaction to completion. libretexts.org To ensure a successful crossed condensation and avoid a mixture of products, one of the reactants, in this case the aromatic ester, should not have any α-hydrogens. fiveable.meorganic-chemistry.org

Acylation Strategies with Acid Chlorides

A direct and widely used method for synthesizing β-diketones is the acylation of a ketone enolate with an acid chloride. ijpras.com This strategy offers a powerful way to form this compound. The process involves the pre-formation of a specific ketone enolate, which then acts as the nucleophile.

In this synthesis, acetone is first treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the lithium enolate. This enolate is then reacted with 2-chlorobenzoyl chloride. The enolate's α-carbon attacks the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion, to furnish the desired this compound. organic-chemistry.orgyoutube.com Controlling the reaction conditions is key to favor C-acylation (the desired pathway) over O-acylation. Factors influencing this regioselectivity include the nature of the metal counter-ion, the solvent, and the acylating agent itself. nih.gov Using pre-formed lithium enolates generally provides good C-acylation selectivity. youtube.com

Aldol (B89426) Condensation Followed by Oxidative Transformation

A two-step approach involving an Aldol condensation followed by an oxidation step provides another route to β-diketones. ijpras.com This method begins with the base-catalyzed reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which is subsequently oxidized.

To synthesize this compound via this pathway, 2-chlorobenzaldehyde (B119727) is reacted with acetone in the presence of a base. This Aldol reaction forms the intermediate β-hydroxy ketone, 4-(2-chlorophenyl)-4-hydroxybutan-2-one. This intermediate is then subjected to an oxidation reaction to convert the secondary alcohol into a ketone. A particularly effective and mild reagent for this transformation is 2-iodylbenzoic acid (IBX), which has been shown to oxidize β-hydroxyketones to β-diketones in high yields. nih.govnih.govorganic-chemistry.org This method is advantageous as it tolerates a variety of functional groups, including chlorine substituents, and the purification is often straightforward. oregonstate.edu

Rhodium-Catalyzed Reductive α-Acylation of Enones for 1,3-Diketone Formation

A more modern and highly chemoselective method involves the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones (enones). nih.govacs.org This reaction allows for the direct synthesis of 1,3-diketones from enones and acid chlorides. organic-chemistry.org

The reaction proceeds by treating an α,β-unsaturated ketone with an acid chloride, such as 2-chlorobenzoyl chloride, and a reducing agent like diethylzinc (B1219324) (Et₂Zn) in the presence of a rhodium catalyst, typically Wilkinson's catalyst (RhCl(PPh₃)₃). nih.govresearchgate.net The mechanism is thought to involve the formation of a rhodium-hydride species which adds to the enone to generate a rhodium enolate. This enolate then reacts with the acid chloride at the α-position to yield the 1,3-diketone. researchgate.netresearchgate.net This method is noted for its simplicity and high degree of chemoselectivity for acylation at the α-carbon. organic-chemistry.orgnih.gov

Table 1: Comparison of Established Synthetic Routes for β-Diketones

| Synthetic Method | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product Type |

|---|---|---|---|---|

| Claisen Condensation | Ester (e.g., Ethyl 2-chlorobenzoate) | Ketone (e.g., Acetone) | Strong Base (e.g., NaOEt) | β-Diketone |

| Acylation with Acid Chloride | Ketone (e.g., Acetone) | Acid Chloride (e.g., 2-Chlorobenzoyl chloride) | Strong Base (e.g., LDA) | β-Diketone |

| Aldol Condensation & Oxidation | Aldehyde (e.g., 2-Chlorobenzaldehyde) | Ketone (e.g., Acetone) | Base, then Oxidant (e.g., IBX) | β-Diketone |

| Rhodium-Catalyzed Acylation | Enone (e.g., Chalcone) | Acid Chloride (e.g., 2-Chlorobenzoyl chloride) | RhCl(PPh₃)₃, Et₂Zn | β-Diketone |

Development of Novel and Optimized Synthetic Protocols for this compound Derivatives

The synthesis of unsymmetrical β-diketones presents a challenge in controlling the regioselectivity of the reaction. Modern synthetic chemistry focuses on developing novel and optimized protocols to overcome these challenges.

Regioselective Synthetic Strategies for β-Diketones

Achieving regioselectivity is paramount when synthesizing an unsymmetrical diketone like this compound, ensuring that the acylation occurs at the desired position. The alkylation of unsymmetrical ketones can lead to two different enolates, the kinetic and the thermodynamic product. quimicaorganica.orgresearchgate.net

Strategies to control regioselectivity often involve the careful choice of base, counterion, and reaction temperature to favor the formation of one enolate over the other. quimicaorganica.org For instance, using bulky, strong bases like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate by removing the less sterically hindered proton. Conversely, weaker bases and higher temperatures can allow for equilibration to the more stable, thermodynamic enolate. quimicaorganica.org

Other advanced methods include the use of silyl (B83357) enol ethers to pre-form a specific enolate isomer, which is then acylated. rsc.org This provides excellent control over the regiochemical outcome. The choice of the acylating agent is also critical; reagents like N-acylbenzotriazoles have been developed as efficient C-acylation agents for the regioselective conversion of ketone enolates into β-diketones. organic-chemistry.org Furthermore, the regioselectivity of acylation can be influenced by the metal counterion of the enolate, with potassium enolates sometimes showing different reactivity patterns compared to their lithium counterparts. thieme-connect.com These developing strategies offer more precise control over the synthesis of complex diketone structures. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The traditional synthesis of β-diketones often involves the use of strong bases and volatile organic solvents, which can have significant environmental drawbacks. In recent years, there has been a considerable push towards the development of more environmentally benign synthetic methods, guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances.

For the synthesis of 1-aryl-1,3-butanediones, such as this compound, green chemistry approaches focus on several key areas:

Catalysis: The use of heterogeneous solid acid or base catalysts is a promising green alternative to traditional homogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for their recycling and reuse. For instance, aluminized polyborate has been reported as an eco-friendly catalyst for related condensation reactions, offering advantages such as high yields, short reaction times, and solvent-free conditions. researchgate.net

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives, such as water or ionic liquids, is a central theme in green chemistry. Micellar catalysis, where reactions are carried out in aqueous surfactant solutions, has been successfully applied to Claisen-Schmidt condensations, a reaction type related to the synthesis of the target molecule. nist.gov

While specific studies on the green synthesis of this compound are not extensively documented, the application of these green principles to the synthesis of analogous aryl-β-diketones provides a clear pathway for developing a more sustainable route to this compound.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The most common and mechanistically well-understood route for the synthesis of this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of a ketone with an ester. In the case of this compound, this would typically involve the reaction of 2-chloroacetophenone (B165298) with an acetylating agent, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide.

The mechanism proceeds through the following key steps:

Enolate Formation: A strong base abstracts an α-proton from the ketone (2-chloroacetophenone), forming a resonance-stabilized enolate ion. The acidity of the α-protons of ketones makes this a facile process.

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester (ethyl acetate). This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (ethoxide in the case of ethyl acetate). This step is a key differentiator from the aldol condensation. chemicalnote.com

Deprotonation of the β-Diketone: The newly formed β-diketone has a highly acidic methylene (B1212753) group flanked by two carbonyls. The alkoxide base present in the reaction mixture readily deprotonates this position, forming a resonance-stabilized enolate of the product. This final deprotonation step is often the thermodynamic driving force for the reaction.

Protonation: Acidic workup in the final step neutralizes the enolate to yield the final this compound product. pw.live

Characterization of Reaction Intermediates

The primary reaction intermediate in the Claisen condensation is the enolate of 2-chloroacetophenone . While generally transient and not isolated, its formation is a critical step in the reaction pathway. The presence and structure of such intermediates can be inferred through mechanistic studies and by analogy to related reactions.

The final product, this compound, exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring and the second carbonyl group. The characterization of these tautomers is crucial for confirming the product's identity.

Table 1: Spectroscopic Data for the Characterization of Keto-Enol Tautomers of this compound (Hypothetical Data Based on Analogous Compounds)

| Spectroscopic Technique | Keto Tautomer | Enol Tautomer |

| ¹H NMR | Methylene protons (CH₂) signal around 4.0 ppm. | Vinylic proton signal around 6.0 ppm; Enolic hydroxyl proton (OH) signal (broad) around 15-17 ppm. |

| ¹³C NMR | Two distinct carbonyl carbon signals (>190 ppm); Methylene carbon signal. | Carbonyl carbon signals shifted; Vinylic carbon signals. |

| IR Spectroscopy | Two distinct C=O stretching bands (approx. 1720 and 1680 cm⁻¹). | C=O stretching band (conjugated, approx. 1640 cm⁻¹); Broad O-H stretching band. |

It is important to note that the ratio of keto to enol tautomers can be influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.com

Investigation of Stereochemical Outcomes in Multi-Step Syntheses

The synthesis of this compound via the Claisen condensation does not typically generate a stereocenter at the methylene carbon, as this carbon is not chiral. However, if the β-diketone product is subsequently used in multi-step syntheses, the stereochemical outcomes of those reactions become a critical consideration.

For instance, the reduction of the dicarbonyl moiety can lead to the formation of chiral diols. The stereoselectivity of such reductions can often be controlled by the choice of reducing agent and reaction conditions. Furthermore, if the α-methylene group of this compound is functionalized, a new stereocenter can be created. The stereochemical control of such reactions is a key aspect of modern asymmetric synthesis. While specific studies on the stereochemical outcomes of reactions involving this compound are not widely reported, the principles of stereoselective synthesis in β-dicarbonyl compounds are well-established and would be applicable. acs.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry provides a powerful toolkit for the unambiguous structural determination of organic molecules. For 1-(2-chlorophenyl)butane-1,3-dione, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. A key feature of this compound is its existence as a mixture of keto and enol tautomers in solution, a phenomenon readily studied by NMR. The equilibrium between the diketo form and the more stable, conjugated enol form is influenced by factors such as solvent polarity. Studies on similar 1,3-diketones, like 1-phenyl-1,3-butanedione, have shown that the enol tautomer is typically predominant in non-polar solvents like chloroform-d (B32938) (CDCl₃), whereas the keto form is more favored in polar solvents like methanol-d₄. researchgate.net

In the ¹H NMR spectrum, distinct signals are expected for both the keto and enol forms of this compound.

Enol Tautomer: The enol form, specifically (Z)-4-(2-chlorophenyl)-4-hydroxybut-3-en-2-one, benefits from intramolecular hydrogen bonding, making it the major tautomer in many common NMR solvents. Its spectrum would feature a sharp singlet for the methyl protons (CH₃) around δ 2.2 ppm. A singlet for the vinyl proton (-CH=) would appear in the δ 6.0-6.5 ppm region. The most characteristic signal is that of the enolic hydroxyl proton (-OH), which is typically found far downfield (δ 15-17 ppm) due to strong intramolecular hydrogen bonding. The aromatic protons on the 2-chlorophenyl group would present as a complex multiplet pattern between δ 7.3 and 7.8 ppm.

Keto Tautomer: For the minor keto tautomer, a different set of signals would be observed. The methyl protons (CH₃) would resonate at a slightly different chemical shift, likely around δ 2.3 ppm. The methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups are diastereotopic and would appear as a singlet around δ 4.0-4.2 ppm. The aromatic protons would have a pattern similar to that of the enol form but may show slight shifts due to the different electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Functional Group | Tautomer | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ | Enol | ~2.2 | s |

| CH₃ | Keto | ~2.3 | s |

| CH₂ | Keto | ~4.1 | s |

| CH =C | Enol | ~6.3 | s |

| Ar-H | Both | ~7.3-7.8 | m |

| Enolic OH | Enol | ~16.0 | s (broad) |

s = singlet, m = multiplet. Values are estimations based on analogous compounds.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, further confirming the presence of both tautomers.

Enol Tautomer: The spectrum for the enol form would show a methyl carbon (CH₃) signal around δ 25 ppm. The vinyl carbon (-CH=) would be observed near δ 97 ppm. The two carbonyl carbons are non-equivalent in the enol form: the one adjacent to the methyl group (C=O) would appear around δ 195 ppm, while the carbon attached to the hydroxyl group and the phenyl ring (-C-OH) would be shifted upfield to approximately δ 180 ppm. The aromatic carbons would produce several signals in the δ 127-140 ppm range, with the carbon bearing the chlorine atom (C-Cl) being identifiable.

Keto Tautomer: For the diketo form, the methyl carbon signal would be near δ 30 ppm. The methylene carbon (-CH₂-) would resonate around δ 58 ppm. The two carbonyl carbons would appear at lower field, typically between δ 200 and 203 ppm. The aromatic carbon signals would be similar to those of the enol form.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Atom | Tautomer | Predicted Chemical Shift (ppm) |

|---|---|---|

| C H₃ | Enol | ~25 |

| C H₃ | Keto | ~30 |

| C H₂ | Keto | ~58 |

| =C H- | Enol | ~97 |

| Ar-C | Both | ~127-135 |

| Ar-C -Cl | Both | ~130 |

| Ar-C -CO | Both | ~138 |

| C =O (Ketone) | Enol | ~195 |

| C =O (Keto) | Keto | ~201 |

| C =O (Keto) | Keto | ~203 |

| =C -OH | Enol | ~180 |

Values are estimations based on analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms, which is essential for distinguishing between potential regioisomers.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene/vinyl groups to their corresponding carbon signals in both the keto and enol forms, confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is invaluable as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, in the enol tautomer, a correlation would be seen from the methyl protons (δ ~2.2 ppm) to the adjacent carbonyl carbon (δ ~195 ppm) and the vinyl carbon (δ ~97 ppm). Similarly, correlations from the aromatic protons to the carbonyl carbon attached to the ring would firmly establish the placement of the 2-chlorophenyl group, confirming the structure as this compound and not another regioisomer.

Vibrational spectroscopy provides key information about the functional groups present in the molecule. The spectra are expected to be a superposition of bands from the dominant enol form and the minor keto form.

Carbonyl (C=O) Stretching: This is the most diagnostic region. For the diketo tautomer, two distinct C=O stretching frequencies would be expected around 1725 cm⁻¹ and 1705 cm⁻¹. The major enol form would exhibit a strong, broad absorption band in the range of 1600-1640 cm⁻¹. This lower frequency is due to the combined effects of conjugation with the C=C double bond and strong intramolecular hydrogen bonding.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration for an aromatic chloride typically appears as a strong band in the 700-780 cm⁻¹ region. mdpi.com

Other Vibrations: A broad O-H stretch for the enol is expected between 2500 and 3200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Enolic O-H | Stretching | 2500-3200 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C=O (Keto) | Stretching | ~1725, ~1705 |

| C=O / C=C (Enol) | Conjugated System Stretch | 1600-1640 |

| Aromatic C-C | Stretching | ~1475 |

| C-Cl | Stretching | 700-780 |

Values are estimations based on general spectroscopic data.

HRMS provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₉ClO₂), the calculated exact mass is 196.0291 g/mol . nih.gov

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak [M]⁺ at m/z 196. A crucial feature would be the [M+2]⁺ isotope peak at m/z 198, with an intensity approximately one-third of the [M]⁺ peak, which is the signature isotopic pattern for a molecule containing one chlorine atom.

Fragmentation Pattern: The fragmentation of the molecule would likely proceed through several key pathways.

Loss of a methyl group (-CH₃) to give a fragment ion at m/z 181.

Cleavage of the acetyl group (-COCH₃) resulting in the 2-chlorobenzoyl cation at m/z 139/141. This would be a very prominent peak.

Loss of the 2-chlorophenyl group, leading to a fragment at m/z 85.

A McLafferty rearrangement could also occur, leading to other characteristic fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment |

|---|---|

| 196/198 | [C₁₀H₉ClO₂]⁺ (Molecular Ion) |

| 181/183 | [M - CH₃]⁺ |

| 157 | [M - Cl]⁺ |

| 139/141 | [C₇H₄ClO]⁺ (2-chlorobenzoyl cation) |

| 111 | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 85 | [C₄H₅O₂]⁺ |

| 43 | [CH₃CO]⁺ (acetyl cation) |

Isotopic peaks for chlorine-containing fragments are shown as X/X+2.

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

The π → π* transitions, typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system formed by the phenyl ring and the enol form of the butanedione moiety. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital.

Solvent polarity is known to significantly influence the electronic spectra of β-dicarbonyl compounds by affecting the keto-enol tautomeric equilibrium. In nonpolar solvents, the enol form is often favored due to the stability provided by intramolecular hydrogen bonding. As solvent polarity increases, the equilibrium may shift towards the more polar keto form, which can be better stabilized by dipole-dipole interactions with solvent molecules. This shift in equilibrium would be reflected in the UV-Visible spectrum by changes in the position and intensity of the absorption bands. For instance, an increase in the population of the keto tautomer in polar solvents would likely lead to a decrease in the intensity of the absorption band associated with the conjugated enolic form.

X-ray Crystallography Studies of this compound and its Molecular Complexes

Direct X-ray crystallographic data for this compound is not available in the surveyed literature. However, analysis of closely related structures, such as 1,4-Bis(4-chlorophenyl)butane-1,4-dione, provides valuable insights into the likely molecular geometry, bond parameters, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

Based on analogies with similar structures, the this compound molecule in its crystalline state would likely exist predominantly in the enol form, stabilized by an intramolecular hydrogen bond. The phenyl ring is expected to be planar, while the butanedione chain would adopt a conformation that allows for the formation of a stable six-membered pseudo-ring through hydrogen bonding.

A representative data table for a related compound, 1,4-Bis(4-chlorophenyl)butane-1,4-dione, is provided below to illustrate typical bond lengths and angles. nih.govresearchgate.net

| Bond/Angle | Length (Å) / Degrees (°) |

| C-Cl | 1.742(2) |

| C=O | 1.218(2) |

| C-C (phenyl) | 1.378(3) - 1.389(3) |

| C-C (butane) | 1.517(3) |

| C-C-C (phenyl) | 118.8(2) - 121.0(2) |

| O=C-C | 119.5(2) |

| C-C-C (butane) | 113.3(2) |

Note: The data presented is for 1,4-Bis(4-chlorophenyl)butane-1,4-dione and serves as an illustrative example. nih.govresearchgate.net

Analysis of Intramolecular and Intermolecular Interactions

In the solid state, this compound is expected to exhibit a variety of non-covalent interactions that dictate its crystal packing. A strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen is anticipated, leading to the formation of a stable planar six-membered ring.

Intermolecular interactions are also crucial in stabilizing the crystal lattice. These can include:

C-H···O Hydrogen Bonds: The hydrogen atoms of the phenyl ring and the methyl group can form weak hydrogen bonds with the oxygen atoms of the dione (B5365651) moiety of neighboring molecules.

C-H···π Interactions: The electron-rich π system of the phenyl ring can interact with hydrogen atoms from adjacent molecules.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (like an oxygen atom) on a neighboring molecule.

These interactions collectively create a complex three-dimensional supramolecular architecture.

Conformational Isomerism and Dynamics of the Butanedione Framework

The butanedione framework of this compound is conformationally flexible, primarily due to the phenomenon of keto-enol tautomerism. masterorganicchemistry.com This equilibrium is a key feature of β-dicarbonyl compounds and is highly sensitive to the molecular environment.

The two primary tautomeric forms are the diketo form and the enol form. In the diketo form, both carbonyl groups are present as C=O. In the enol form, one of the carbonyl groups is converted into a hydroxyl group (C-OH), and a C=C double bond is formed between the adjacent carbon atoms. For this compound, two different enol tautomers are possible, depending on which carbonyl group enolizes. The enol form where the double bond is in conjugation with the phenyl ring is generally expected to be more stable. stackexchange.com

The conformational dynamics are also influenced by rotation around the single bonds in the molecule. In the diketo form, there can be rotation around the C-C bonds of the butane (B89635) chain and the C-C bond connecting the phenyl ring to the dione moiety. In the enol form, the formation of the intramolecular hydrogen bond significantly restricts the conformational freedom of the butanedione backbone, favoring a planar, cyclic-like conformation.

Tautomeric Equilibria and Interconversion Dynamics

Comprehensive Investigation of Keto-Enol Tautomerism in β-Diketone Systems

The keto-enol tautomerism of β-diketones like 1-(2-chlorophenyl)butane-1,3-dione involves the migration of a proton from the α-carbon to one of the carbonyl oxygen atoms, accompanied by a rearrangement of the π-electron system. This results in an equilibrium between the diketo form and two possible enol forms. The position of this equilibrium is sensitive to various factors, including the electronic nature of the substituents, the solvent, and the temperature. researchgate.netnih.govmdpi.com For unsymmetrical β-diketones, two different enol forms are possible. In the case of 1-phenylbutane-1,3-dione, the enol form with the double bond in conjugation with the phenyl ring is generally more stable. stackexchange.com

The polarity of the solvent plays a crucial role in determining the ratio of keto and enol tautomers at equilibrium. ruc.dkmdpi.comnih.gov Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the more polar diketo form. mdpi.comnih.gov This is because the enol form can establish a strong intramolecular hydrogen bond, which is more stable in a nonpolar environment. In polar solvents, intermolecular hydrogen bonding with the solvent molecules can disrupt the internal hydrogen bond of the enol, thereby stabilizing the diketo form. mdpi.com

Table 1: Representative Keto-Enol Tautomeric Ratios of a Substituted Phenyl-β-diketone in Various Solvents at Room Temperature

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) | % Keto (Illustrative) | Keq ([Enol]/[Keto]) (Illustrative) |

| Hexane | 1.9 | 95 | 5 | 19.0 |

| Chloroform | 4.8 | 85 | 15 | 5.7 |

| Acetone (B3395972) | 20.7 | 60 | 40 | 1.5 |

| Methanol | 32.7 | 40 | 60 | 0.67 |

| Water | 80.1 | 15 | 85 | 0.18 |

Note: This table is illustrative and based on general trends for aryl-β-diketones. Specific experimental values for this compound are not available in the cited literature.

The equilibrium constant, Keq, is a direct measure of the relative stability of the tautomers under specific conditions. mdpi.com

The keto-enol equilibrium is a dynamic process, and its position is temperature-dependent. nih.gov By studying the equilibrium at different temperatures, it is possible to determine the thermodynamic parameters of the tautomerization, namely the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. This is typically achieved by plotting ln(Keq) against 1/T (van 't Hoff plot), where the slope is equal to -ΔH°/R and the intercept is ΔS°/R (R is the gas constant).

For many β-diketones, the enolization process is exothermic (negative ΔH°), indicating that the enol form is enthalpically favored, largely due to the stabilizing effect of the intramolecular hydrogen bond and conjugation. researchgate.net However, the formation of the ordered, cyclic structure of the enol form leads to a decrease in entropy (negative ΔS°). researchgate.net

Table 2: Illustrative Thermodynamic Parameters for Keto-Enol Tautomerism of an Aryl-β-diketone in Chloroform-d (B32938)

| Parameter | Illustrative Value |

| ΔH° (kJ/mol) | -10 to -20 |

| ΔS° (J/mol·K) | -20 to -40 |

| ΔG° at 298 K (kJ/mol) | -4 to -8 |

Note: These values are representative for a typical aryl-β-diketone and are not specific experimental data for this compound.

Spectroscopic Quantification and Differentiation of Tautomeric Forms (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. researchgate.netnih.govnih.gov

In the ¹H NMR spectrum, the enol form is characterized by a downfield signal for the enolic proton (typically δ 15-17 ppm), which is indicative of a strong intramolecular hydrogen bond. The vinylic proton of the enol form usually appears in the region of δ 5-6 ppm. The diketo form shows characteristic signals for the methylene (B1212753) protons (α-protons) typically between δ 3-4 ppm. The relative integration of these signals allows for the determination of the keto-enol ratio. bohrium.com

¹³C NMR spectroscopy also provides valuable information. The carbonyl carbons of the diketo form resonate at a lower field (typically δ 190-205 ppm) compared to the enolic carbons (C=O and C-OH), which appear at a higher field. mdpi.comnih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of an Aryl-β-diketone in CDCl₃

| Tautomer | ¹H NMR (Illustrative) | ¹³C NMR (Illustrative) |

| Keto | CH₂: ~3.8, CH₃: ~2.2 | C=O (benzoyl): ~195, C=O (acetyl): ~201, CH₂: ~58, CH₃: ~30 |

| Enol | OH: ~16.5, CH: ~6.1, CH₃: ~2.1 | C=O: ~185, C-OH: ~192, CH: ~97, CH₃: ~25 |

Note: These are typical chemical shift ranges for aryl-β-diketones. Specific assignments for this compound would require experimental data.

Theoretical Approaches to Tautomerism (e.g., DFT Calculations of Relative Energies of Tautomers)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable in studying tautomeric equilibria. mdpi.comresearchgate.net DFT calculations can provide insights into the relative energies of the different tautomers and conformers, as well as the transition state energies for their interconversion. These calculations can help to predict the most stable tautomer and to understand the factors that govern the equilibrium. researchgate.net

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to investigate the tautomerism of similar β-diketones, providing relative energies (ΔE), zero-point corrected energies (ΔEZPE), and Gibbs free energies (ΔG) for the different tautomeric forms in various solvents using models like the Polarizable Continuum Model (PCM). mdpi.com

Table 4: Illustrative DFT Calculated Relative Energies (kcal/mol) of Tautomers of an Aryl-β-diketone in Chloroform

| Tautomer | ΔE (Illustrative) | ΔEZPE (Illustrative) | ΔG (Illustrative) |

| Enol 1 (OH near Phenyl) | 0.00 | 0.00 | 0.00 |

| Enol 2 (OH near Methyl) | 1.5 | 1.3 | 1.8 |

| Diketo | 5.0 | 4.5 | 5.5 |

Note: This table presents hypothetical data based on typical computational results for related compounds, as specific data for this compound is not available in the cited literature.

Kinetic Studies of Tautomeric Interconversion Mechanisms

The interconversion between keto and enol tautomers can be catalyzed by either acid or base. masterorganicchemistry.com Kinetic studies of these interconversions can provide information about the reaction mechanisms and the energy barriers involved. Techniques such as temperature-jump or stopped-flow spectroscopy, in conjunction with NMR, can be used to measure the rates of tautomerization.

The rate-determining step in the acid-catalyzed enolization is typically the deprotonation of the α-carbon of the protonated ketone. masterorganicchemistry.com In base-catalyzed enolization, the rate-determining step is the protonation of the enolate ion. The rates of these processes are influenced by the solvent, temperature, and the specific acid or base catalyst used. While detailed kinetic studies on this compound are not readily found in the literature, the general principles of β-diketone tautomerization kinetics would apply.

Coordination Chemistry and Metal Complexation

1-(2-Chlorophenyl)butane-1,3-dione as a Bidentate Ligand

This compound primarily functions as a bidentate ligand, coordinating to a metal center through two donor atoms. This occurs after the deprotonation of the acidic methylene (B1212753) proton (located between the two carbonyl groups), forming the 1-(2-chlorophenyl)-1,3-butanedionate anion.

The coordination of the 1-(2-chlorophenyl)butane-1,3-dionate anion to a metal ion is a classic example of chelation. The two oxygen atoms of the carbonyl groups donate lone pairs of electrons to the metal ion, forming a stable six-membered ring. This chelate ring is planar and possesses a delocalized π-electron system, which contributes significantly to the stability of the resulting metal complex.

The presence of the 2-chlorophenyl group at one of the carbonyl carbons introduces specific steric and electronic effects that modify the ligand's coordination behavior compared to simpler β-diketones like acetylacetone.

Electronic Effect: The chlorine atom is an electron-withdrawing group. This inductive effect reduces the electron density on the coordinating oxygen atoms, which can influence the strength of the metal-oxygen bonds.

Synthesis and Advanced Characterization of Metal β-Diketonate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. A base is often added to facilitate the deprotonation of the ligand to its anionic form, which is the active coordinating species.

Mononuclear complexes are those containing a single metal center. The reaction between a metal(II) salt, such as copper(II) chloride, and two equivalents of this compound in the presence of a base like triethylamine (B128534) would be expected to yield a neutral complex of the type [Cu(2-Cl-bzac)₂], where '2-Cl-bzac' is the abbreviated anionic form of the ligand. rsc.orgnih.gov Depending on the metal ion and reaction conditions, additional ligands like water or solvent molecules can also coordinate to the metal center. These complexes are typically characterized using techniques such as FT-IR spectroscopy, to confirm the coordination of the ligand, and single-crystal X-ray diffraction, to determine the precise molecular structure. mdpi.comresearchgate.net

While mononuclear complexes are common, β-diketonate ligands can also be used to construct more complex polynuclear architectures containing multiple metal centers. youtube.com These can be homometallic (containing the same metal) or heterometallic (containing different metals).

The formation of such structures can be achieved by using bridging ligands that link multiple mononuclear units. For example, a binuclear complex might be formed where two [M(2-Cl-bzac)] units are connected by another ligand. medjchem.com Although specific polynuclear structures involving this compound are not extensively documented in the literature, the general principles of supramolecular chemistry suggest their feasibility. The steric bulk of the 2-chlorophenyl group would play a critical role in directing the assembly of these larger structures. nih.gov

While specific crystallographic data for complexes of this compound are scarce in publicly accessible databases, we can infer expected structural features from closely related compounds. For example, in a typical mononuclear copper(II) complex with substituted β-diketonate ligands, a distorted square planar or square-pyramidal geometry is common. nih.gov

Key structural parameters include:

Metal-Oxygen (M-O) Bond Lengths: These distances are indicative of the strength of the coordination bond.

Bite Angle (O-M-O): This is the angle within the six-membered chelate ring. In an ideal octahedral geometry, this angle would be 90°, but it often deviates due to the constraints of the ligand.

The following table presents representative structural data for a related mononuclear copper(II) complex, which can serve as a model for what would be expected for a complex of this compound.

Interactive Data Table: Representative Structural Parameters for a Mononuclear Cu(II) β-Diketonate Complex

| Parameter | Value | Description |

| Geometry | Distorted Square Planar | The coordination environment around the Copper(II) center. |

| Cu-O1 Bond Length | ~1.91 Å | Distance between copper and the first oxygen of a ligand. |

| Cu-O2 Bond Length | ~1.92 Å | Distance between copper and the second oxygen of a ligand. |

| O1-Cu-O2 Bite Angle | ~93° | The angle formed by the two coordinating oxygens and the copper atom within a single ligand. |

| O1-Cu-O1' Angle | ~180° | The angle between oxygen atoms from two separate trans-positioned ligands. |

| N-Cu-N Bite Angle | ~82° | For comparison, the bite angle of a chelating N-donor ligand in a similar complex. |

Catalytic Applications of Metal Complexes Derived from this compound

There is a significant lack of published research detailing the catalytic applications of metal complexes specifically derived from this compound. The following subsections are based on general principles of catalysis involving metal β-diketonates, as direct examples for the target compound are not available.

Role in Organic Transformation Catalysis (e.g., Oxidation Reactions)

Metal complexes are widely recognized for their catalytic roles in a variety of organic transformations, including oxidation reactions. csuohio.edunih.gov For instance, certain transition metal complexes can catalyze the oxidation of alkanes, which is of high industrial importance for converting inert hydrocarbons into more valuable products like alcohols and ketones. nih.gov Vanadium complexes, for example, have been shown to act as catalysts for alkane oxidation. nih.gov However, no specific studies were found that investigate the use of this compound as a ligand in metal complexes for catalytic oxidation or other organic transformations.

Investigation of Ligand Design Influence on Catalytic Activity and Selectivity

The design of the ligand is a critical factor that influences the catalytic activity and selectivity of a metal complex. Both steric and electronic properties of a ligand can have profound effects on the catalyst's performance. researchgate.net For example, in some cobalt-catalyzed polymerizations of 1,3-butadiene, ligands with fewer methyl substituents led to more active catalytic systems. researchgate.net Similarly, the introduction of bulky groups on a ligand can promote specific conformations in the active site, thereby influencing the stereochemistry of the product. researchgate.net While these principles are fundamental to catalyst design, there is no available research that specifically investigates how the 2-chloro substitution on the phenyl ring of this compound influences the catalytic activity or selectivity of its corresponding metal complexes.

Photophysical and Luminescence Properties of Coordination Complexes

Lanthanide metal-organic frameworks (Ln-MOFs) are known for their potential as luminescent materials. nih.gov The coordination environment around the lanthanide ion, which is influenced by the ligand, can affect the luminescence properties. nih.gov The ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light. nih.gov However, a detailed investigation into the photophysical and luminescence properties of coordination complexes formed with this compound has not been reported in the available literature.

Self-Assembly Processes in Coordination-Based Systems

Self-assembly in coordination chemistry allows for the construction of complex, well-defined supramolecular structures from metal ions and organic ligands. The structure and properties of these assemblies are dictated by the coordination preferences of the metal and the geometry and functionality of the ligand. researchgate.net While the self-assembly of various organic-inorganic systems is an active area of research, there are no specific studies detailing the self-assembly processes of coordination-based systems involving this compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. DFT calculations have been instrumental in characterizing the properties of 1-(2-chlorophenyl)butane-1,3-dione.

Table 1: Selected Optimized Geometrical Parameters of a Related Dione (B5365651) Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O | ~1.23 |

| C-C (keto-enol) | ~1.40 |

| C-Cl | ~1.74 |

| C-C-C (angle) | ~120 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. The actual values for this compound would be determined from a specific DFT calculation.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) but also allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. researchgate.net

The calculated vibrational frequencies are often scaled by a factor to improve their agreement with experimental data, accounting for anharmonicity and the approximations inherent in the theoretical method. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the dione moiety, C-Cl stretching, and various vibrations of the phenyl ring. The calculated spectra serve as a valuable tool for the structural identification of the compound.

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Similar Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1649 | 1645 |

| C-C Stretch | 1450 | 1445 |

*Note: This table is an example based on data for a related α,β-unsaturated ketone and illustrates the typical correlation between calculated and experimental vibrational frequencies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. pearson.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the dione moiety and the phenyl ring, while the LUMO may be distributed over the carbonyl groups and the aromatic system.

Table 3: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

Note: These values are hypothetical and serve to illustrate the types of parameters derived from FMO analysis. The actual values would be obtained from a DFT calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge delocalization and its contribution to molecular stability. researchgate.net

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent C-C and C=O bonds. These interactions, known as hyperconjugation, contribute to the stabilization of the molecule. The analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges on each atom.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would show negative potentials around the carbonyl oxygen atoms and a more positive potential around the hydrogen atoms.

Fukui function analysis is another method used to identify the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attack.

Molecular Dynamics Simulations (if applicable to the compound or its derivatives in relevant contexts)

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, often in the presence of a solvent or other molecules. researchgate.net For derivatives of this compound, MD simulations could be employed to investigate their interactions with biological macromolecules, such as proteins or DNA. sciepub.com These simulations can provide information about the binding affinity, conformational changes upon binding, and the stability of the resulting complex. Such studies are particularly relevant in the context of drug design and materials science.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Chlorobutane-2,3-dione nih.gov |

| 1,4-Bis(4-chlorophenyl)butane-1,4-dione nih.gov |

| 2-[tris(4-methylphenyl)-λ5-phosphanylidene]butane-1,3-dione nih.gov |

| 2-chloro-1H-isoindole-1,3(2H)-dione researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine researchgate.net |

| 3–(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole sciepub.com |

Solvation Effects and Continuum Models in Quantum Chemical Calculations

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Quantum chemical calculations can model these environmental factors through various approaches. nih.gov One of the most common and computationally efficient methods is the use of continuum models, which represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. nih.govnih.gov

Prominent examples of these implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). nih.govnih.gov In these models, the solute molecule is placed within a cavity in the dielectric continuum, and the interactions between the solute's charge distribution and the polarized solvent are calculated. nih.gov This approach is instrumental in determining how the solvent affects the molecule's geometric and electronic properties, as well as predicting thermodynamic quantities such as solvation free energy.

Advanced Theoretical Approaches for Weak Interactions (e.g., Reduced Density Gradient Analysis)

Beyond strong covalent bonds, weaker non-covalent interactions play a crucial role in determining the three-dimensional structure and packing of molecules in condensed phases. Reduced Density Gradient (RDG) analysis is a sophisticated computational technique used to visualize and characterize these weak interactions. researchgate.net

The RDG method is based on the electron density (ρ) and its gradient. researchgate.net By plotting the reduced density gradient against the electron density, regions of a molecule corresponding to different types of non-covalent interactions can be identified. researchgate.net These interactions are then typically visualized as surfaces in three-dimensional space, color-coded to indicate their nature and strength. For instance, strong attractive interactions like hydrogen bonds appear differently from weaker van der Waals forces or repulsive steric clashes. researchgate.net

Advanced Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactions of the β-Diketone Moiety

The β-diketone core of 1-(2-chlorophenyl)butane-1,3-dione is characterized by its acidic α-protons and the presence of two electrophilic carbonyl carbons, making it amenable to a variety of reactions with both electrophiles and nucleophiles.

C-Acylation Reactions and Regioselectivity

The methylene (B1212753) group flanked by the two carbonyls in this compound is readily deprotonated to form a nucleophilic enolate. This enolate can undergo C-acylation reactions with various acylating agents. The regioselectivity of this reaction is generally high, with the acylation occurring exclusively at the central carbon atom due to its enhanced acidity and steric accessibility. However, the specific conditions of the reaction, such as the choice of base and solvent, can influence the efficiency of the acylation process. For instance, the use of a strong, non-nucleophilic base is crucial to ensure complete enolate formation and prevent competing O-acylation.

Condensation Reactions with Heteroatom-Containing Nucleophiles (e.g., Thioureas, Hydrazones)

A cornerstone of the reactivity of 1,3-diketones is their condensation with binucleophiles to form a wide array of heterocyclic compounds. These reactions are of significant interest in medicinal and materials chemistry.

The reaction of this compound with thiourea (B124793) provides access to pyrimidine (B1678525) derivatives. The initial step involves the nucleophilic attack of one of the amino groups of thiourea on one of the carbonyl carbons of the diketone, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The regioselectivity of this cyclization is influenced by the relative electrophilicity of the two carbonyl carbons. The carbonyl carbon adjacent to the 2-chlorophenyl group is rendered more electrophilic due to the electron-withdrawing nature of the aromatic ring, while the other carbonyl is influenced by the electron-donating methyl group. This difference in electrophilicity can direct the initial nucleophilic attack and, consequently, the final structure of the resulting pyrimidine.

Similarly, condensation with hydrazones is a classical and widely used method for the synthesis of pyrazoles. nih.govorganic-chemistry.org The reaction between this compound and a hydrazine (B178648) derivative can theoretically yield two regioisomeric pyrazoles. The outcome is governed by a combination of steric and electronic factors. researchgate.net The initial attack of the hydrazine can occur at either of the two carbonyl carbons. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazole (B372694) ring. Studies on similar unsymmetrical β-diketones have shown that the reaction conditions, including the solvent and the nature of the substituent on the hydrazine, can significantly impact the regioselectivity of the pyrazole formation. nih.gov For example, the use of polar aprotic solvents has been shown to favor the formation of one regioisomer over the other. nih.gov

Influence of the Ortho-Chloro Substituent on Reactivity and Reaction Selectivity

The presence of a chlorine atom at the ortho position of the phenyl ring exerts a notable influence on the reactivity and selectivity of reactions involving this compound. This influence is a combination of steric and electronic effects.

Steric hindrance from the ortho-chloro group can impede the approach of bulky reagents to the adjacent carbonyl group. This can affect the rate of reactions at this position and, in some cases, can be exploited to control regioselectivity. For instance, in reactions where both carbonyls are potential sites for nucleophilic attack, the steric bulk of the ortho-substituent may favor reaction at the less hindered carbonyl group.

Electronically , the chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the adjacent carbonyl carbon. This electronic effect can enhance the rate of nucleophilic attack at this position. The interplay between these opposing steric and electronic effects can be subtle and can lead to interesting and sometimes counterintuitive reactivity patterns. Theoretical studies on substituted systems have shown that substituents can significantly influence the kinetics and thermodynamics of reactions. researchgate.netias.ac.in

Rearrangement Reactions Involving the this compound Framework

While specific rearrangement reactions of this compound are not extensively documented in the literature, the general class of β-diketones can undergo various skeletal rearrangements under specific conditions. For example, the Favorskii rearrangement can occur in α-halogenated ketones under basic conditions, leading to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. msu.edu Given the presence of a chlorine atom on the aromatic ring, other types of rearrangements, such as those involving aryl migration, could potentially be induced under appropriate catalytic or photolytic conditions. The benzilic acid rearrangement, a 1,2-rearrangement of 1,2-diketones, is another example of a rearrangement that can occur in related systems. berhamporegirlscollege.ac.in

Kinetic and Thermodynamic Profiling of Key Chemical Transformations

A comprehensive understanding of the reactivity of this compound necessitates the study of the kinetics and thermodynamics of its key transformations. For instance, the keto-enol tautomerism, a fundamental equilibrium in β-dicarbonyl compounds, is influenced by the solvent and the nature of the substituents. mdpi.comorientjchem.org The position of this equilibrium can have a profound impact on the compound's reactivity.

Kinetic studies of the condensation reactions to form heterocycles, such as pyrazoles, can provide valuable insights into the reaction mechanism and the factors that control the rate and regioselectivity. researchgate.net Such studies often involve monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography and then fitting the data to appropriate rate laws. Thermodynamic parameters, such as the Gibbs free energy of activation, can be determined from the temperature dependence of the reaction rates.

Role as a Key Intermediate in Complex Organic Synthesis Pathways

Applications in Advanced Organic Synthesis and Functional Materials Science

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The 1,3-dicarbonyl motif is a classic building block for the construction of a wide array of heterocyclic systems through condensation reactions with various dinucleophiles.

Pyrazoles, Isoxazoles, and Thiazoles

The reaction of β-diketones with hydrazine (B178648), hydroxylamine, and thiourea (B124793) (or its derivatives) is a fundamental method for the synthesis of pyrazoles, isoxazoles, and thiazoles, respectively. Although specific studies detailing the use of 1-(2-Chlorophenyl)butane-1,3-dione in these syntheses are not extensively documented, the general reaction pathways are well-established. For instance, the condensation of 1,3-diketones with hydrazine derivatives is a simple and rapid approach to obtain polysubstituted pyrazoles.

A recent study on the multicomponent regioselective synthesis of 2,3-dihydrothiazole (B1197258) derivatives utilized a positional isomer, 1-(4-chlorophenyl)butane-1,3-dione, as a key precursor. rsc.org This suggests a strong potential for this compound to undergo similar transformations. The reaction involves the in situ generation of an α-bromo-1,3-diketone, which then condenses with thiocarbohydrazide (B147625) and various aldehydes to furnish the desired thiazole (B1198619) derivatives in excellent yields. rsc.org

The general synthetic approaches are summarized in the table below:

| Heterocycle | Reagent | General Reaction Scheme |

| Pyrazole (B372694) | Hydrazine | Condensation reaction leading to the formation of a five-membered ring with two adjacent nitrogen atoms. |

| Isoxazole | Hydroxylamine | Condensation reaction resulting in a five-membered ring containing adjacent nitrogen and oxygen atoms. |

| Thiazole | Thiourea/Thiocarbohydrazide | Hantzsch-type condensation, often involving an α-haloketone intermediate, to form a five-membered ring with nitrogen and sulfur atoms. |

Indane-1,3-diones

While the synthesis of the parent indane-1,3-dione typically follows other routes, substituted derivatives can be accessed through various methods. The literature on the direct conversion of this compound to an indane-1,3-dione scaffold is not available. However, conjugated donor-acceptor molecules involving 1,3-indandione-derived moieties are of research interest for their photo- and electro-physical properties. rsc.org

Role in the Chemical Synthesis of Fluorescent Reagents and Dyes

β-Diketones are versatile precursors for the synthesis of fluorescent dyes and probes. Their metal complexes, particularly with boron difluoride (BF2), often exhibit strong fluorescence. While no specific studies on fluorescent reagents derived from this compound have been found, the broader class of chlorophenyl-substituted β-diketones has been utilized in the synthesis of ruthenium(II) sensitizers for dye-sensitized solar cells. acs.org These complexes exhibit intense visible light absorption, a key property for such applications. The electronic properties of the resulting dyes can be tuned by altering the substituents on the aryl ring of the β-diketone ligand. acs.org

The general principle involves the formation of a coordination complex where the β-diketone acts as a ligand, influencing the photophysical properties of the final molecule.

Contributions to Functional Materials Development

The ability of β-diketones to form stable metal complexes and to act as building blocks in larger molecular architectures makes them valuable in the development of various functional materials.

Metallomesogens are metal complexes that exhibit liquid crystalline (mesomorphic) properties. The incorporation of metals into liquid crystalline structures can lead to novel materials with unique optical and electronic properties. β-Diketones are known to be effective ligands in the design of metallomesogens. Research has shown that 1,3-diphenylpropan-1,3-dione derivatives with polar terminal groups can exhibit smectic A (SA) phases. tandfonline.com Although this compound has not been specifically studied for these properties, related structures suggest its potential in this area. For example, new liquid crystalline compounds containing β-hydroxy-, β-chloroketone, and α,β-unsaturated ketone moieties have been synthesized and their mesomorphic properties investigated. scilit.com

Metal β-diketonate complexes are widely used as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the preparation of thin films of metals and metal oxides. researchgate.netazonano.com These precursors need to be volatile and thermally stable. The substituents on the β-diketone ligand play a crucial role in determining these properties. While there is no specific literature on the use of this compound in CVD processes, the general class of metal β-diketonates is well-established for this purpose. azonano.comharvard.eduresearchgate.netmdpi.com The presence of halogen substituents can influence the volatility and decomposition characteristics of the precursor.

The metal complexes of β-diketones have found applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs). The ligands can be tailored to tune the electronic and photophysical properties of the metal complexes. rsc.org For instance, iridium(III) complexes with β-diketonate ancillary ligands are studied for their phosphorescence, which is a key characteristic for OLED emitters. rsc.org The specific substitution on the phenyl ring of the β-diketone can influence the energy levels of the complex and, consequently, its emission properties. While direct applications of this compound in this field are not documented, its potential as a ligand in luminescent metal complexes for optoelectronic applications is plausible based on the performance of analogous compounds.

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The search for organic molecules with large second-order NLO responses has led to the investigation of "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. β-Diketone derivatives, as well as the pyrazoles and isoxazoles derived from them, have been studied for their NLO properties. tandfonline.com For example, 1-(4-n-decyloxyphenyl)-3-(4-cyanophenyl)propan-1,3-dione and its heterocyclic derivatives have shown measurable first hyperpolarizabilities. tandfonline.com The chloro-substituent on the phenyl ring of this compound can influence the electronic properties of molecules derived from it, potentially leading to interesting NLO characteristics.

Ligand Design for Specific Metal Extraction or Sensing Applications

The molecular architecture of this compound, featuring a β-diketone functional group, makes it an excellent candidate for ligand design. The two carbonyl groups can participate in the chelation of metal ions, forming stable metal complexes. The presence of the 2-chlorophenyl group can influence the electronic properties and steric hindrance of the ligand, which in turn can be fine-tuned to achieve selectivity for specific metal ions.

While extensive research on the direct application of this compound in metal extraction and sensing is limited, the principles of ligand design using similar β-diketone structures are well-established. For instance, related propane-1,3-dione derivatives have been incorporated into fluorescent chemosensors for the detection of environmentally and biologically significant metal ions such as copper(II) and iron(III). In these systems, the dione (B5365651) moiety acts as the binding site for the metal ion, and this interaction can lead to a measurable change in the fluorescence properties of the molecule, allowing for sensitive detection.

The general mechanism involves the formation of a coordination complex between the β-diketone and the metal ion. This complexation can alter the electronic state of the ligand, leading to changes in its spectroscopic properties, such as absorption or fluorescence, which can be harnessed for sensing applications. For metal extraction, the ligand is typically dissolved in an organic solvent, which is then used to selectively extract metal ions from an aqueous phase into the organic phase through the formation of a neutral metal-ligand complex.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions for 1-(2-Chlorophenyl)butane-1,3-dione

This compound, a member of the β-diketone family, is a significant chemical intermediate primarily recognized for its role as a versatile precursor in organic and coordination chemistry. Its fundamental chemical and physical properties are cataloged in public databases, providing a baseline for its scientific identity. nih.gov The compound's molecular structure, featuring a butane-1,3-dione chain attached to a 2-chlorophenyl group, makes it an excellent building block for more complex molecules.

The key contribution of this compound to chemical science lies in its utility as a precursor for the synthesis of a wide array of heterocyclic compounds. β-Diketones are well-established starting materials for creating heterocycles such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate reagents. researchgate.net The general synthetic route to this class of compounds is the Claisen condensation, a robust and well-documented method involving the reaction of an ester with a ketone. researchgate.netmdpi.com For this compound, this would typically involve the condensation of a 2-chloro-substituted acetophenone (B1666503) with an acetate (B1210297) source.

Furthermore, the dione (B5365651) moiety is an exceptional chelating ligand in coordination chemistry. mdpi.comresearchgate.net Upon deprotonation of the enolic proton, it forms a stable six-membered ring with a wide variety of metal ions. This chelating ability allows for the formation of stable metal complexes with applications in catalysis and materials science. researchgate.netnih.gov While specific research on this compound is not extensively published, the vast literature on analogous β-diketonate complexes provides a strong foundation for understanding its potential contributions in forming novel metal-organic frameworks and functional materials. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 56464-74-5 | PubChem nih.gov |

| Molecular Formula | C₁₀H₉ClO₂ | PubChem nih.gov |

| Molecular Weight | 196.63 g/mol | PubChem nih.gov |

| Canonical SMILES | CC(=O)CC(=O)C1=CC=CC=C1Cl | PubChem nih.gov |

| InChI Key | CYPYOGOPKDBEFY-UHFFFAOYSA-N | PubChem nih.gov |

Identification of Unexplored Research Avenues and Current Challenges

The primary challenge concerning this compound is the significant gap in dedicated scientific literature. While the general reactivity of β-diketones is well understood, specific experimental data, characterization, and application-focused studies for this particular ortho-substituted isomer are lacking. The majority of available research focuses on the parent compound, 1-phenylbutane-1,3-dione, or other isomers such as the 4-chloro- derivative. researchgate.netmolport.comnih.gov

Unexplored research avenues include:

Systematic Synthesis and Optimization: While the Claisen condensation is the presumed synthetic route, detailed studies optimizing the reaction conditions, yield, and purity specifically for this compound have not been reported.

Influence of the ortho-Chloro Substituent: The electronic and steric effects of the chlorine atom at the ortho position on the keto-enol tautomerism, acidity, and subsequent reactivity are unexplored. This represents a significant knowledge gap, as these properties govern its behavior as both a synthetic precursor and a coordinating ligand.

Heterocyclic Derivative Library: A systematic investigation into its use for synthesizing a library of novel pyrazoles, isoxazoles, and pyrimidines is needed. The regioselectivity of cyclization reactions, influenced by the ortho-substituent, remains an open question.

Coordination Chemistry: There is a lack of research on the synthesis, isolation, and characterization of metal complexes formed with this compound. The coordination behavior, stability constants, and structural features of its complexes with various d-block and f-block metals are completely unexplored.

Applied Materials Science: Consequently, the potential applications of its metal complexes in areas like catalysis, luminescent materials, or magnetic devices have not been investigated.

The core challenge is to move beyond theoretical potential, which is inferred from its chemical class, to concrete, empirical data that can only be generated through dedicated experimental research.

Outlook for Future Development in Advanced Chemical Synthesis, Coordination Chemistry, and Materials Science